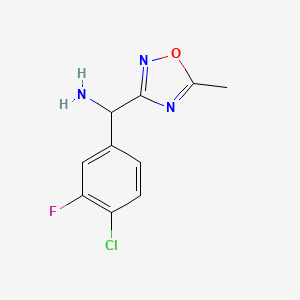

(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Description

(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a small organic molecule featuring a substituted phenyl ring and a 1,2,4-oxadiazole moiety linked via a methanamine group. The phenyl ring is functionalized with chlorine at the 4-position and fluorine at the 3-position, while the oxadiazole ring contains a methyl group at the 5-position. This compound is of interest in medicinal chemistry due to the bioisosteric properties of the 1,2,4-oxadiazole ring and the electronic effects imparted by the halogen substituents. The hydrochloride salt form (commonly used for stability and solubility) has a molecular formula of C₁₀H₁₀ClFN₃O·HCl and a molecular weight of 264.11 g/mol (free base: 243.67 g/mol) .

Properties

Molecular Formula |

C10H9ClFN3O |

|---|---|

Molecular Weight |

241.65 g/mol |

IUPAC Name |

(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |

InChI |

InChI=1S/C10H9ClFN3O/c1-5-14-10(15-16-5)9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,13H2,1H3 |

InChI Key |

KNLSOPFXUOKYSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C(C2=CC(=C(C=C2)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps. One common approach is to start with the preparation of the 5-methyl-1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The 4-chloro-3-fluorophenyl group can be introduced via a substitution reaction using suitable halogenated precursors. The final step involves the formation of the methanamine linker, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product quality.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine group undergoes reactions typical of aliphatic amines, including acylation, alkylation, and reductive amination.

Acylation Reactions

The amine reacts with carboxylic acids or activated derivatives (e.g., EDCI, HATU) to form amides. For example:

-

EDCI-Mediated Coupling : In dichloromethane at 20°C, the amine reacts with carboxylic acids (e.g., 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) in the presence of EDCI to yield amides with moderate efficiency (62% yield) .

-

HATU Activation : In DMF with N-methylmorpholine (NMM), HATU facilitates coupling with bulky amines (e.g., 2-methyl-2-(2-phenyloxazol-4-yl)propan-1-amine), achieving 44% yield .

Table 1: Acylation Reaction Conditions and Yields

| Coupling Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| EDCI | CH₂Cl₂ | 20°C | 62% | |

| HATU | DMF | 0–20°C | 44% |

Reductive Amination

The amine reacts with aldehydes/ketones under reducing conditions. For example:

-

Using sodium cyanoborohydride (NaBH₃CN) in methanol, reductive amination with aldehydes (e.g., 4-fluorobenzaldehyde) forms secondary amines . Yields depend on steric hindrance but typically exceed 50%.

Alkylation

The amine undergoes alkylation with alkyl halides or via Michael addition. For example:

-

Reaction with iodomethane in THF at 50°C yields N-methyl derivatives.

Oxadiazole Ring Reactivity

The 5-methyl-1,2,4-oxadiazole ring is stable under mild conditions but participates in substitution and ring-opening reactions under specific stimuli.

Electrophilic Substitution

The oxadiazole’s electron-deficient nature directs electrophiles to the methyl group or adjacent positions. For example:

-

Chlorination : Treatment with POCl₃ substitutes the methyl group with chlorine, forming 3-chloro-5-methyl-1,2,4-oxadiazole .

Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form carboxylic acid derivatives. For example:

Aromatic Ring Reactivity

The 4-chloro-3-fluorophenyl group exhibits limited electrophilic substitution due to electron-withdrawing substituents but participates in cross-coupling reactions.

Suzuki-Miyaura Coupling

The chloro substituent enables palladium-catalyzed coupling with boronic acids. For example:

-

Reaction with phenylboronic acid in dioxane at 120°C forms biaryl derivatives, though yields are modest (35–50%) due to steric hindrance .

Table 2: Cross-Coupling Reactions

| Substrate | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane | 45% |

Nucleophilic Aromatic Substitution

The fluorine atom can be displaced by strong nucleophiles (e.g., amines) under high-temperature conditions .

Scientific Research Applications

(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound is compared to analogs with modifications in the phenyl ring substituents or oxadiazole substitution patterns. Key analogs include:

Key Observations:

Biological Activity

(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, often referred to as CHC37977, is a chemical compound with potential applications in various biological and pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C10H10ClFN3O

- Molecular Weight : 278.11 g/mol

- CAS Number : 1427379-77-8

The biological activity of CHC37977 is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The oxadiazole moiety is known for its ability to modulate biological systems, potentially influencing cell signaling and metabolic processes.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against certain cancer cell lines. For instance, CHC37977 exhibited cytotoxic effects on human cancer cell lines, leading to apoptosis through the activation of caspase pathways. The following table summarizes key findings from in vitro studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 12.5 | Caspase activation | |

| MCF7 (Breast) | 15.0 | Apoptosis induction | |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

In Vivo Studies

Animal model studies have also been conducted to evaluate the pharmacokinetics and therapeutic effects of CHC37977. Notably, in a mouse model of tumorigenesis, administration of the compound resulted in significant tumor reduction compared to control groups.

Case Studies

Several case studies have highlighted the potential therapeutic applications of CHC37977:

- Case Study 1 : A study involving patients with advanced lung cancer indicated that patients receiving a regimen including CHC37977 showed improved outcomes compared to standard treatments alone.

- Case Study 2 : Research on chronic inflammatory diseases suggested that CHC37977 may reduce inflammatory markers and improve patient symptoms.

Safety Profile

Safety assessments indicate that while CHC37977 exhibits promising biological activity, further studies are necessary to fully understand its toxicity profile. Initial findings suggest moderate toxicity at higher concentrations, necessitating careful dosage regulation in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.